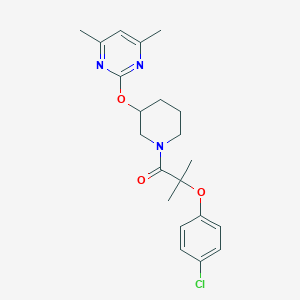

2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one

Description

The compound 2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one is a structurally complex molecule featuring a propan-1-one core substituted with a 4-chlorophenoxy group, a 2-methyl moiety, and a piperidinyl ring linked to a 4,6-dimethylpyrimidin-2-yloxy group. Its molecular formula is C₂₂H₂₅ClN₃O₃, with a molecular weight of 438.91 g/mol.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3/c1-14-12-15(2)24-20(23-14)27-18-6-5-11-25(13-18)19(26)21(3,4)28-17-9-7-16(22)8-10-17/h7-10,12,18H,5-6,11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPCRPRGDBGXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one involves multiple steps:

Step One: : Synthesis of the intermediate compound 2-(4-Chlorophenoxy)-1-((4,6-dimethylpyrimidin-2-yl)oxy)-2-methylpropan-1-one through a nucleophilic aromatic substitution reaction.

Step Two: : Conversion of the intermediate to the final product via piperidine ring formation, under specific conditions that ensure the desired regiochemistry.

Industrial Production Methods

Industrial production methods for this compound include batch and continuous flow synthesis. Optimizing reaction conditions such as temperature, pressure, and choice of solvent is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : It can undergo oxidation reactions, typically involving the methyl groups to form corresponding alcohols or ketones.

Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: : Substitution reactions can occur at the 4-chlorophenoxy moiety, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: : Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: : Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: : Utilizing nucleophiles like amines or thiols under basic or neutral conditions to replace the chlorine atom.

Major Products

From Oxidation: : Formation of ketones or alcohols.

From Reduction: : Formation of alcohol derivatives.

From Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound is valuable in several research areas:

Chemistry: : Used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and enzymes.

Medicine: : Explored for its therapeutic potential in drug discovery programs, particularly as a lead compound for the development of novel pharmaceuticals.

Industry: : Employed in the production of specialty chemicals and materials due to its unique reactivity and structural properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

Molecular Targets: : In medicinal chemistry, it may target specific enzymes or receptors involved in disease pathways.

Pathways Involved: : Interaction with metabolic or signaling pathways can result in modulation of biological activity, offering therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European Patent Application (2023/39) describes compounds such as 2-(3,4-dimethoxyphenyl)-7-[(1-methylpiperidin-4-yl)oxy]-4H-pyrido[1,2-a]pyrimidin-4-one and derivatives with pyrrolidinyl or piperidinyl substituents . Key comparisons include:

| Feature | Target Compound | Patent Compound (Example) |

|---|---|---|

| Core Structure | Propan-1-one | Pyrido[1,2-a]pyrimidin-4-one |

| Aromatic Substituent | 4-Chlorophenoxy (electron-withdrawing) | 3,4-Dimethoxyphenyl (electron-donating) |

| Heterocyclic Group | 4,6-Dimethylpyrimidin-2-yloxy attached to piperidine | Piperidinyl/pyrrolidinyloxy attached to pyrido-pyrimidinone core |

| Potential Applications | Hypothesized enzyme inhibition (e.g., kinase targets) | Likely therapeutic (e.g., kinase inhibitors or CNS modulators) |

The pyrido-pyrimidinone core in patent compounds may enhance π-π stacking interactions in protein binding, whereas the propan-1-one scaffold in the target compound offers conformational flexibility. The 4-chlorophenoxy group could improve metabolic stability compared to methoxy substituents .

Thioether Analogues

1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one (C₁₄H₁₃ClN₂OS, MW: 308.79 g/mol) shares a 4-chlorophenyl group and 4,6-dimethylpyrimidine moiety but replaces the ether linkage with a sulfanyl group .

| Feature | Target Compound | Thioether Analogue |

|---|---|---|

| Linkage Type | Ether (C-O-C) | Thioether (C-S-C) |

| Solubility | Higher polarity (due to oxygen) | Increased lipophilicity (due to sulfur) |

| Reactivity | Resistant to nucleophilic attack | Prone to oxidation (sulfoxide/sulfone formation) |

| Molecular Complexity | High (piperidine and branched propanone) | Low (linear ethanone) |

The thioether analogue’s simpler structure may facilitate synthesis but limit target selectivity. The sulfur atom could enhance membrane permeability but reduce metabolic stability compared to the oxygen-based target compound .

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 330.77 g/mol . The structure includes a chlorophenoxy group, a piperidine moiety, and a dimethylpyrimidine ring, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H22ClN3O3 |

| Molecular Weight | 330.77 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrimidine moiety is significant as it is known to modulate the activity of several key enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, related pyrimidine derivatives have demonstrated potent activity against various bacterial strains, comparable to standard antibiotics like isoniazid and ciprofloxacin .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies indicate that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . In particular, one study reported IC50 values for related compounds against BChE at approximately 46.42 µM , indicating a significant inhibitory effect .

Anti-inflammatory and Antitumor Properties

Compounds featuring the piperidine nucleus have been associated with anti-inflammatory and anticancer activities. Research indicates that certain derivatives can suppress tumor growth and exhibit anti-inflammatory effects through various mechanisms, including the inhibition of inflammatory mediators .

Case Studies

- Antimicrobial Efficacy : In a study evaluating a series of chlorophenyl derivatives, compounds similar to the target molecule showed enhanced antimicrobial activity against mycobacterial strains .

- Enzyme Inhibition Analysis : A comparative analysis of enzyme inhibitors demonstrated that derivatives containing the pyrimidine structure significantly inhibited AChE and BChE, suggesting that the target compound may possess similar properties .

- Antitumor Activity : A recent investigation into pyrimidine-based compounds highlighted their potential as Mcl-1 inhibitors in hematological cancers, showcasing their ability to induce apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. How can the synthetic pathway for this compound be designed, and what methods optimize reaction yields?

- Methodology :

- Stepwise synthesis : Begin with coupling the 4-chlorophenoxy moiety to the propan-1-one core under alkaline conditions (e.g., NaOH in dichloromethane), followed by introducing the piperidinyl-pyrimidinyl group via nucleophilic substitution .

- Yield optimization : Use TLC and HPLC to monitor reaction progress. Adjust solvent polarity (e.g., DCM/THF mixtures) and temperature (e.g., 0–25°C) to minimize side reactions. Intermediate purification via column chromatography improves final product purity (≥95%) .

Q. What spectroscopic and chromatographic techniques are critical for structural characterization?

- Methodology :

- NMR analysis : Use H and C NMR to confirm substituent positions (e.g., 4-chlorophenoxy protons at δ 6.8–7.3 ppm, pyrimidinyl protons at δ 8.1–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] = 473.2 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>99%) .

Q. How can preliminary biological activity be evaluated in vitro?

- Methodology :

- Enzyme inhibition assays : Test against kinases or receptors (e.g., IC determination via fluorescence-based assays) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify potency (e.g., EC values) .

Advanced Research Questions

Q. How can computational modeling predict target binding modes and guide structural optimization?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with crystallographic data from similar compounds .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

- Methodology :

- LC-MS analysis : Detect impurities (e.g., dechlorinated or oxidized derivatives) via QTOF-MS. Adjust reaction stoichiometry (e.g., excess pyrimidinyl reagent) to suppress side reactions .

- Process optimization : Implement flow chemistry for better temperature control and reduced residence time .

Q. What strategies address contradictions in biological activity data across studies?

- Methodology :

- Meta-analysis : Compare IC values from multiple assays (e.g., fluorescence vs. radiometric) to identify assay-specific artifacts .

- Orthogonal validation : Confirm target engagement via SPR (e.g., binding kinetics: / rates) and cellular thermal shift assays (CETSA) .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be systematically evaluated?

- Methodology :

- In vitro ADME : Use liver microsomes (human/rat) to measure metabolic half-life (). Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

- Plasma protein binding : Equilibrium dialysis to quantify free fraction (% unbound) .

Q. What structural modifications enhance selectivity for a target receptor over off-targets?

- Methodology :

- SAR studies : Synthesize analogs with variations in the pyrimidinyl (e.g., 4,6-dimethyl → 4-methyl) or piperidinyl (e.g., substituent stereochemistry) groups. Test against related receptors (e.g., GPCR panels) .

- Free-energy calculations : Use MM-GBSA to predict ΔG changes for key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.